molecular formula C7H13BrO B1291720 4-(2-Bromoethyl)tetrahydropyran CAS No. 4677-20-7

4-(2-Bromoethyl)tetrahydropyran

Cat. No. B1291720
CAS RN: 4677-20-7
M. Wt: 193.08 g/mol
InChI Key: WPDAWFCZGSQOPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted tetrahydropyran derivatives can be achieved through various methods. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones involves a Ni(0)-catalyzed coupling reaction with LiBr, followed by halogen-metal exchange with tert-butyllithium . Additionally, 1-bromo-3,3-bis(2-bromoethyl)alkanes, which are structurally related to 4-(2-Bromoethyl)tetrahydropyran, have been synthesized from tetrahydro-4H-pyran-4-one in a multi-step process .

Molecular Structure Analysis

The molecular structure of bromo-substituted tetrahydropyrans is characterized by the presence of a bromine atom attached to an ethyl group, which is in turn connected to the tetrahydropyran ring. The chair 4-tetrahydropyranyl cation, a related structure, has been computationally analyzed and found to be an energy minimum and delocalized, with implications for various cyclization and rearrangement reactions .

Chemical Reactions Analysis

Bromo-substituted tetrahydropyrans can undergo a variety of chemical reactions. For example, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol can act as a synthon for both the (E)-β-formylvinylic anion and cation, depending on how the bromine group is replaced . Furthermore, diastereoselective synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes has been achieved through Prins cyclization, demonstrating the reactivity of bromo-substituted tetrahydropyrans in forming more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Bromoethyl)tetrahydropyran can be inferred from related compounds. Bromo-substituted tetrahydropyrans are generally sensitive to halogen-metal exchange reactions and can be used as intermediates in the synthesis of various heterocyclic compounds . The presence of the bromine atom makes these compounds reactive towards nucleophilic substitution reactions, which can be exploited in synthetic chemistry to introduce various functional groups .

Scientific Research Applications

Axial-Selective Prins Cyclizations

  • Prins Cyclizations and Tetrahydropyran Formation : Prins cyclizations, involving intramolecular electrophilic additions of oxocarbenium ions, are used for producing tetrahydropyrans with a heteroatom at the 4-position. Conditions have been developed for almost exclusive formation of the axial 4-substituent in tetrahydropyrans (Jasti, Vitale, & Rychnovsky, 2004).

Stereochemistry in Substitution Reactions

  • Conformational Preferences in Nucleophilic Substitutions : Studies show that the conformational preferences of six-membered-ring cations, such as those derived from tetrahydropyran acetates, significantly depend on the electronic nature of the substituent. This understanding is critical for precise stereochemical control in organic synthesis (Ayala et al., 2003).

Tetrahydropyran Derivatives from Marine Sources

  • Isolation of New Tetrahydropyrans : Research has led to the isolation of new tetrahydropyrans from marine sponges, highlighting the natural occurrence and potential for discovery of novel compounds in marine biology (Capon, Ghisalberti, & Jefferies, 1982).

Advanced Synthesis Methods

  • Functionalized Dihydropyrans Synthesis : Innovative methods have been developed for synthesizing 2,2-disubstituted dihydropyrans. These methods are highly adaptable for transforming into biologically important tetrahydropyrans and pyranones, demonstrating the compound's versatility in synthesis (Zhong et al., 2020).

Protecting Groups in Organic Synthesis

  • Use as a Protecting Group : Tetrahydropyran derivatives, such as 3-bromo-2-(tetrahydropyran-2-yloxy)propene, function as protecting groups in organic synthesis, showcasing the utility of these compounds in complex chemical reactions (Horning, Kavadias, & Muchowski, 1970).

Safety And Hazards

4-(2-Bromoethyl)tetrahydropyran is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including 4-(2-Bromoethyl)tetrahydropyran, is an active area of research . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

properties

IUPAC Name

4-(2-bromoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDAWFCZGSQOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627188
Record name 4-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)tetrahydropyran

CAS RN

4677-20-7
Record name 4-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)oxane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (5.4 g) in dry acetone at room temperature was added lithium bromide (9 g) in one go. The reaction was heated to reflux for 4 hours, under nitrogen. The reaction was cooled to room temperature and concentrated in vacuo. The residue was taken up in dichloromethane (100 ml) and washed with water (50 ml). The organic layer was dried by passing through a hydrophobic frit, and concentrated in vacuo. The product was purified by silica chromatography (40 g) (ISCO) using a gradient elution of 0-50% cyclohexane:ethyl acetate to afford the title compound as a colourless oil (3.5 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JP Strachan, RC Whitaker, CH Miller… - The Journal of Organic …, 2006 - ACS Publications
Novel bicyclic α-amino acids, exo and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid, 1-azabicyclo[2.2.1]heptane-7-carboxylic acid, and 1-azabicyclo[3.2.2]nonane-2-carboxylic …
Number of citations: 10 pubs.acs.org
BS Bhatti, JP Strachan, SR Breining… - The Journal of …, 2008 - ACS Publications
In an attempt to generate nicotinic acetylcholine receptor (nAChR) ligands selective for the α4β2 and α7 subtype receptors we designed and synthesized constrained versions of …
Number of citations: 17 pubs.acs.org
D Bonafoux, S Nanthakumar… - Journal of Medicinal …, 2016 - ACS Publications
There are currently no treatments for life-threatening infections caused by human polyomaviruses JCV and BKV. We therefore report herein the first crystal structure of the hexameric …
Number of citations: 27 pubs.acs.org
SP Pelo - 2016 - search.proquest.com
The use of plants for medicinal purposes has over the years come under the spotlight of scientists throughout the world. It is estimated that about 60-80% of the world’s population in …
Number of citations: 2 search.proquest.com
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2015 - ACS Publications
ATAD2 is a bromodomain-containing protein whose overexpression is linked to poor outcomes in a number of different cancer types. To date, no potent and selective inhibitors of the …
Number of citations: 93 pubs.acs.org

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